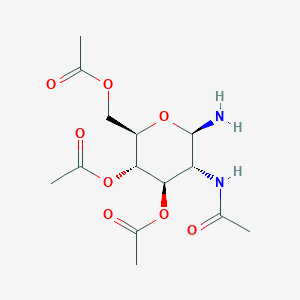

2-乙酰氨基-2-脱氧-3,4,6-三-O-乙酰-β-D-吡喃葡萄糖胺

描述

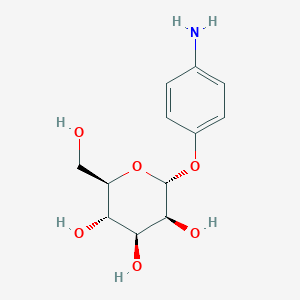

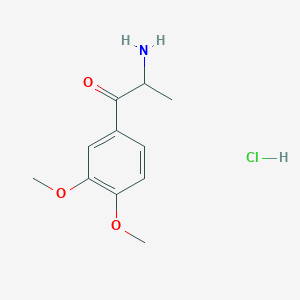

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine is a key intermediate in glycopeptide synthesis. It plays a significant role in the synthesis of various glycopeptide derivatives and has been extensively studied for its chemical reactions and properties.

Synthesis Analysis

The synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine has been improved to provide a better yield and purity. The dimerization of this compound has been studied, showing the formation of β,⨿ and α,β dimers, with a probable mechanism involving an acyclic immonium ion intermediate (Paul & Korytnyk, 1978).

Molecular Structure Analysis

Structural studies using 360-MHz proton magnetic resonance spectroscopy have been conducted on derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine. These studies provide insights into the pyranose ring conformation and the characteristic geminal coupling constants for glycosidic linkages (Dorland et al., 1977).

Chemical Reactions and Properties

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine undergoes various chemical reactions, including glycosylation and dimerization. These reactions are crucial for the synthesis of complex glycopeptides and glycoconjugates. The compound's ability to form different dimers and its reactivity towards glycosylation agents have been detailed in various studies (Paul & Korytnyk, 1978).

Physical Properties Analysis

The physical properties of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, such as solubility and crystallinity, play a significant role in its synthesis and application in further chemical reactions. Although specific studies on the physical properties were not highlighted, these properties are critical for the compound's handling and reactivity in laboratory settings.

Chemical Properties Analysis

The chemical properties of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, including its reactivity, stability, and interaction with various reagents, are fundamental to its use in synthesizing glycopeptides and related compounds. Its reactivity towards different glycosylation conditions and the formation of dimers are essential for understanding its behavior in synthetic pathways (Paul & Korytnyk, 1978).

科学研究应用

合成和化学性质

- 糖肽衍生物合成:该化合物已被用于合成糖肽衍生物,特别是在制备双(2-乙酰氨基-2-脱氧-d-吡喃葡萄糖基)胺中 (Bolton、Hough 和 Khan,1966 年)。这些糖肽衍生物在生化研究和药物应用中具有重要意义。

- 改进的合成技术:研究集中在改进该化合物的合成,这在糖肽合成中至关重要。研究还考察了其作为生物系统活动模型的二聚化 (Paul 和 Korytnyk,1978 年)。

- 亲和层析应用:该化合物已用于制备用于亲和层析的琼脂糖结合衍生物,有助于纯化特定蛋白质,如小麦胚芽凝集素 (Lotan、Gussin、Lis 和 Sharon,1973 年)。

生物医学和药理学研究

- 潜在的代谢抑制剂:该化合物的衍生物已被合成作为细胞膜糖缀合物的潜在代谢抑制剂,对某些癌细胞表现出抑制作用 (Paul、Bernacki 和 Korytnyk,1980 年)。

- 糖肽的固相合成:它已用于糖肽的固相合成,特别是用于 O-糖基化树脂结合的受保护肽,这是合成复杂生物分子的关键步骤 (Hollósi 等人,1991 年)。

分子生物学和生物化学

- 酶活性研究:该化合物的衍生物已被用于研究某些酶的不可逆抑制,例如人和小肠 N-乙酰-β-D-己糖胺酶,从而深入了解酶的机制和潜在的治疗靶点 (Shul'man、Lakhtina 和 Khorlin,1977 年)。

有机化学和材料科学

- 复杂有机化合物的合成:已经对合成复杂的化合物进行了研究,例如 S-连接的葡萄糖胺基-4-硫己-2-烯吡喃苷,证明了该化合物在有机合成中的多功能性 (Kroutil、Černý、Trnka 和 Buděšínský,2001 年)。

安全和危害

未来方向

属性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGKXBJJPLBTOQ-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

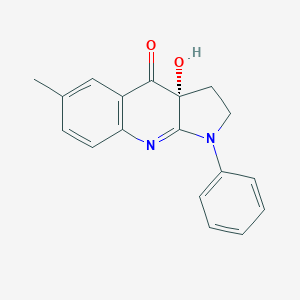

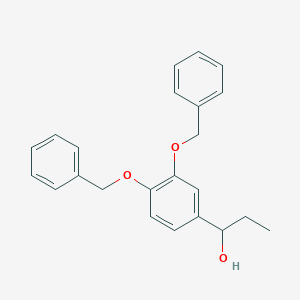

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)